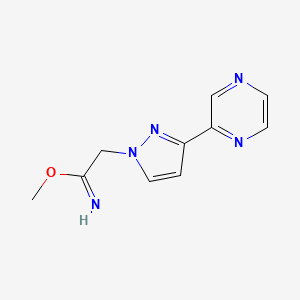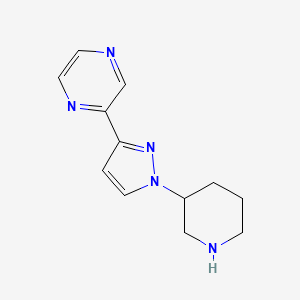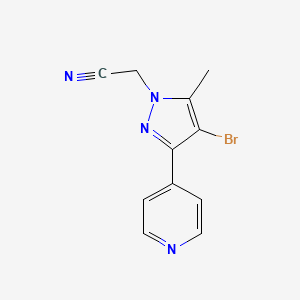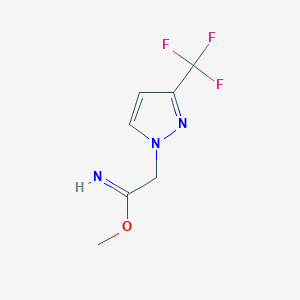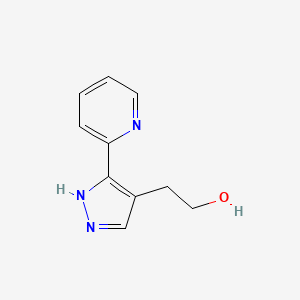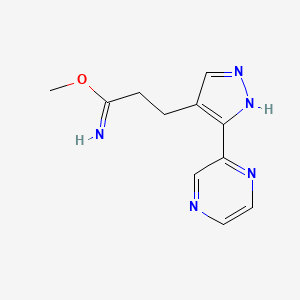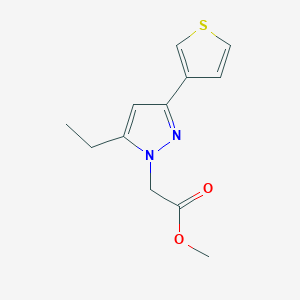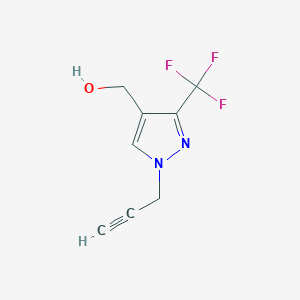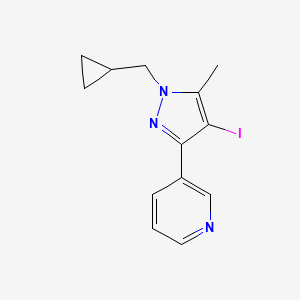![molecular formula C11H20N4O2 B1490311 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane CAS No. 2097944-86-8](/img/structure/B1490311.png)
2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane
Vue d'ensemble
Description
2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane, also known as 2-Azidoethyl-9-methoxy-6-oxa-2-azaspiro[4.5]decane, is a synthetic molecule that has been studied for its potential applications in various scientific fields. It is a member of the azaspirodecane family of molecules, which have been found to have a wide range of applications in medicine, chemistry, and biology. This molecule has been studied for its ability to act as a chemical catalyst, a drug delivery vehicle, and a biological probe. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Azidoethyl-9-methoxy-6-oxa-2-azaspiro[4.5]decane.
Applications De Recherche Scientifique
Opiate Receptor μ Agonist Development
This compound is related to a series of 2,6-dioxaspiro[4.5]decane derivatives which have been identified as agonists for the μ receptor . These receptors are Gi protein-biased opioid receptors involved in pain management. The derivatives of this compound could be used in the development of new drugs targeting these receptors, offering potential treatments for pain and pain-related disorders.
Anticancer Therapeutics
Derivatives of the azaspiro decane structure have shown promise in anticancer research. Specifically, they have been studied for their efficacy against various cancer cell lines, including human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT-116) . The compound could be a precursor in synthesizing these derivatives, contributing to the development of novel anticancer agents.
Synthesis of Heterocycles
Organic azides, such as the azido group present in this compound, are instrumental in synthesizing various heterocycles. These include five-membered rings with one heteroatom and rings with two heteroatoms like pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine . The compound could serve as a starting material for the synthesis of these heterocycles, which have numerous applications in medicinal chemistry.
Mécanisme D'action
Target of Action
Spiro compounds, which this compound is a type of, are often involved in various biological activities and are found in many natural products .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of this compound. Spiro compounds often interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Spiro compounds are often involved in a wide range of biochemical processes due to their diverse biological activities .
Result of Action
Spiro compounds often exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .
Propriétés
IUPAC Name |
2-(2-azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-16-10-2-7-17-11(8-10)3-5-15(9-11)6-4-13-14-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAKTJYPLLQEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCOC2(C1)CCN(C2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




